Perlolyrine is a naturally occurring β-carboline alkaloid characterized by its furan moiety. It has garnered attention for its presence in various foods and its potential pharmacological properties. Isolated from plants such as Ligusticum chuanxiong, perlolyrine has been identified in processed foods, including tomatoes, through high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) techniques . This compound is classified under alkaloids, specifically within the β-carboline group, which are known for their diverse biological activities.
The synthesis of perlolyrine can be achieved through several methods. One notable approach involves the reaction of l-tryptophan with d-fructose in a phosphate buffer at elevated temperatures. This method utilizes an alkaline extraction process with dichloromethane, followed by chromatographic techniques to purify the compound. The detailed procedure includes:
Additionally, total synthesis approaches have been explored, including metal-catalyzed cycloadditions involving alkynylynamides, which represent a sophisticated synthetic route to generate perlolyrine and related compounds .
Perlolyrine features a complex molecular structure typical of β-carboline alkaloids. Its chemical formula is C₁₃H₉N₃O, with a molecular weight of approximately 227.23 g/mol. The structure includes a fused ring system that contributes to its biological activity, particularly its interaction with various receptors in biological systems.
The compound's structural data can be summarized as follows:
Property | Value |
---|---|
Chemical Formula | C₁₃H₉N₃O |
Molecular Weight | 227.23 g/mol |
CAS Number | 29700-20-7 |
Perlolyrine participates in several chemical reactions typical of β-carboline derivatives, including electrophilic substitutions and cycloadditions. Its reactivity can be leveraged to synthesize novel derivatives with enhanced pharmacological properties. For instance, research has indicated that modifications to the perlolyrine structure can lead to the development of selective phosphodiesterase type 5 inhibitors, which are significant in therapeutic applications for erectile dysfunction and other conditions .
The mechanism of action of perlolyrine primarily involves its interaction with specific receptors and enzymes within the body. Notably, it has been shown to activate transient receptor potential channels hTRPV1 and hTRPA1, which are involved in pain perception and inflammatory responses . This activation may contribute to its potential analgesic effects.
Additionally, as a phosphodiesterase type 5 inhibitor, perlolyrine enhances cyclic guanosine monophosphate levels in smooth muscle cells, promoting vasodilation and increased blood flow . This mechanism underlies its therapeutic potential in treating conditions related to impaired blood flow.
Perlolyrine exhibits several notable physical and chemical properties:
Relevant analyses indicate that perlolyrine has a low detection limit (0.5 μg/L) when quantified using HPLC techniques, demonstrating its effective isolation from complex matrices .
Perlolyrine holds promise in various scientific applications due to its pharmacological properties:
Perlolyrine (IUPAC name: (5-{9H-pyrido[3,4-b]indol-1-yl}furan-2-yl)methanol) is a heterocyclic aromatic organic compound classified as a β-carboline alkaloid. Its core structure consists of a tricyclic pyrido[3,4-b]indole framework with a hydroxymethyl-substituted furan moiety attached at the C-1 position of the β-carboline nucleus [1] [3]. Chemically designated as C₁₆H₁₂N₂O₂ with a molecular weight of 264.28 g/mol, perlolyrine belongs to the broader family of harmala alkaloids characterized by a pyrimidine ring fused to the pyrrole moiety of an indole structure [3] [6]. Unlike simpler β-carbolines like norharman, perlolyrine features a unique furan heterocycle that significantly influences its chemical behavior and biological activity. This structural complexity positions perlolyrine within the subgroup of carbohydrate-derived β-carbolines, distinguished from those formed via Pictet-Spengler reactions between tryptamine and aldehydes [1].
Table 1: Fundamental Chemical Identifiers of Perlolyrine
Property | Value |
---|---|
CAS Registry Number | 29700-20-7 |
Molecular Formula | C₁₆H₁₂N₂O₂ |
IUPAC Name | (5-{9H-pyrido[3,4-b]indol-1-yl}furan-2-yl)methanol |
Synonyms | Substance YS, Perlolidine, Perlolyrin, 2-(β-Carbolin-1-yl)-5-hydroxymethylfuran |
Molecular Weight | 264.28 g/mol |
Monoisotopic Mass | 264.089877638 |
The discovery of perlolyrine traces back to its initial isolation from traditional medicinal herbs, notably Ligusticum chuanxiong (Chinese川芎), where it was identified as a minor bioactive constituent [3] [8]. Early research in the 1970s-1980s documented its presence in fermented soy products, particularly soy sauce, where it was referred to as "Yellow Substance YS" or "Alkaloid YS" [1] [3]. The compound gained significant scientific attention when researchers identified it as a heat-generated contaminant in processed foods, distinct from plant-synthesized alkaloids. Historical analytical records indicate perlolyrine was initially mischaracterized as a direct reaction product between tryptophan and hydroxymethylfurfural (HMF), a common Maillard reaction intermediate [1]. This misconception persisted until advanced mechanistic studies revealed its true origin from carbohydrate degradation products. Throughout the 1990s and early 2000s, reports gradually expanded its known occurrence to various thermally processed foods, establishing it as a widespread processing contaminant rather than a plant-specific metabolite [1] [3].
Perlolyrine represents a significant compound in food toxicology due to its dual nature as both a process contaminant and a bioactive molecule. As a member of the β-carboline alkaloids, it shares structural features with compounds known to interact with the central nervous system through interactions with serotonin uptake systems, benzodiazepine receptors, and imidazoline binding sites [1]. Toxicologically, β-carbolines exhibit complex activities including monoamine oxidase (MAO) inhibition, DNA binding capabilities, and interactions with cytochrome P450 enzymes [1] [6]. While comprehensive toxicological profiles remain under investigation, perlolyrine's occurrence in diverse food matrices positions it as a dietary exposure concern. Its formation directly correlates with thermal processing intensity, making it a chemical indicator of heat-induced changes in food composition. From a food safety perspective, perlolyrine is classified among advanced glycation end products (AGEs) – compounds implicated in various age-related diseases when formed endogenously, though the health implications of dietary exposure remain unclear [1]. Additionally, its recently discovered biological activities, including phosphodiesterase PDE5 inhibition and activation of transient receptor potential channels (TRPV1 and TRPA1), suggest potential physiological impacts that warrant further investigation [8].
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